molecular formula C25H29N3O4 B14100747 4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one

Cat. No.: B14100747
M. Wt: 435.5 g/mol
InChI Key: DVUBLGCIIGPZEY-UHFFFAOYSA-N
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Description

4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrolo[3,4-c]pyrazole core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the phenyl groups: This step involves the coupling of the phenyl groups to the core structure.

    Functionalization of the phenyl groups: The butoxy, ethoxy, and hydroxy groups are introduced through various substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group.

    Reduction: The compound can be reduced to remove certain functional groups or to alter the oxidation state of the molecule.

    Substitution: The butoxy and ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction could yield a fully saturated compound.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure could be explored for therapeutic applications, such as targeting specific enzymes or receptors.

    Industry: The compound could be used in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved would depend on the specific targets and the nature of the interactions.

Comparison with Similar Compounds

Similar Compounds

  • 4-butoxy-3-ethoxybenzonitrile
  • 4-butoxy-3-ethoxybenzaldehyde
  • 4-ethoxyphenyl-3-methoxyphenylacrylamide

Uniqueness

What sets 4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one apart from similar compounds is its unique combination of functional groups and the pyrrolo[3,4-c]pyrazole core

Properties

Molecular Formula

C25H29N3O4

Molecular Weight

435.5 g/mol

IUPAC Name

4-(4-butoxy-3-ethoxyphenyl)-5-ethyl-3-(2-hydroxyphenyl)-1,4-dihydropyrrolo[3,4-c]pyrazol-6-one

InChI

InChI=1S/C25H29N3O4/c1-4-7-14-32-19-13-12-16(15-20(19)31-6-3)24-21-22(17-10-8-9-11-18(17)29)26-27-23(21)25(30)28(24)5-2/h8-13,15,24,29H,4-7,14H2,1-3H3,(H,26,27)

InChI Key

DVUBLGCIIGPZEY-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CC)NN=C3C4=CC=CC=C4O)OCC

Origin of Product

United States

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